

Application Note: Measuring Squalene Accumulation Following FR194738 Treatment

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Compound of Interest

Compound Name: FR194738 free base

Cat. No.: B8069029

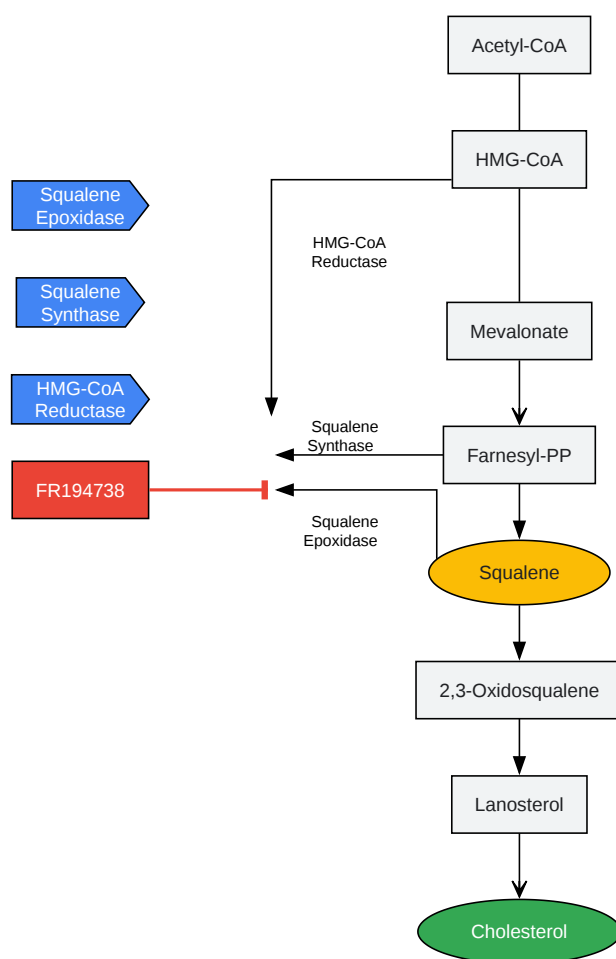
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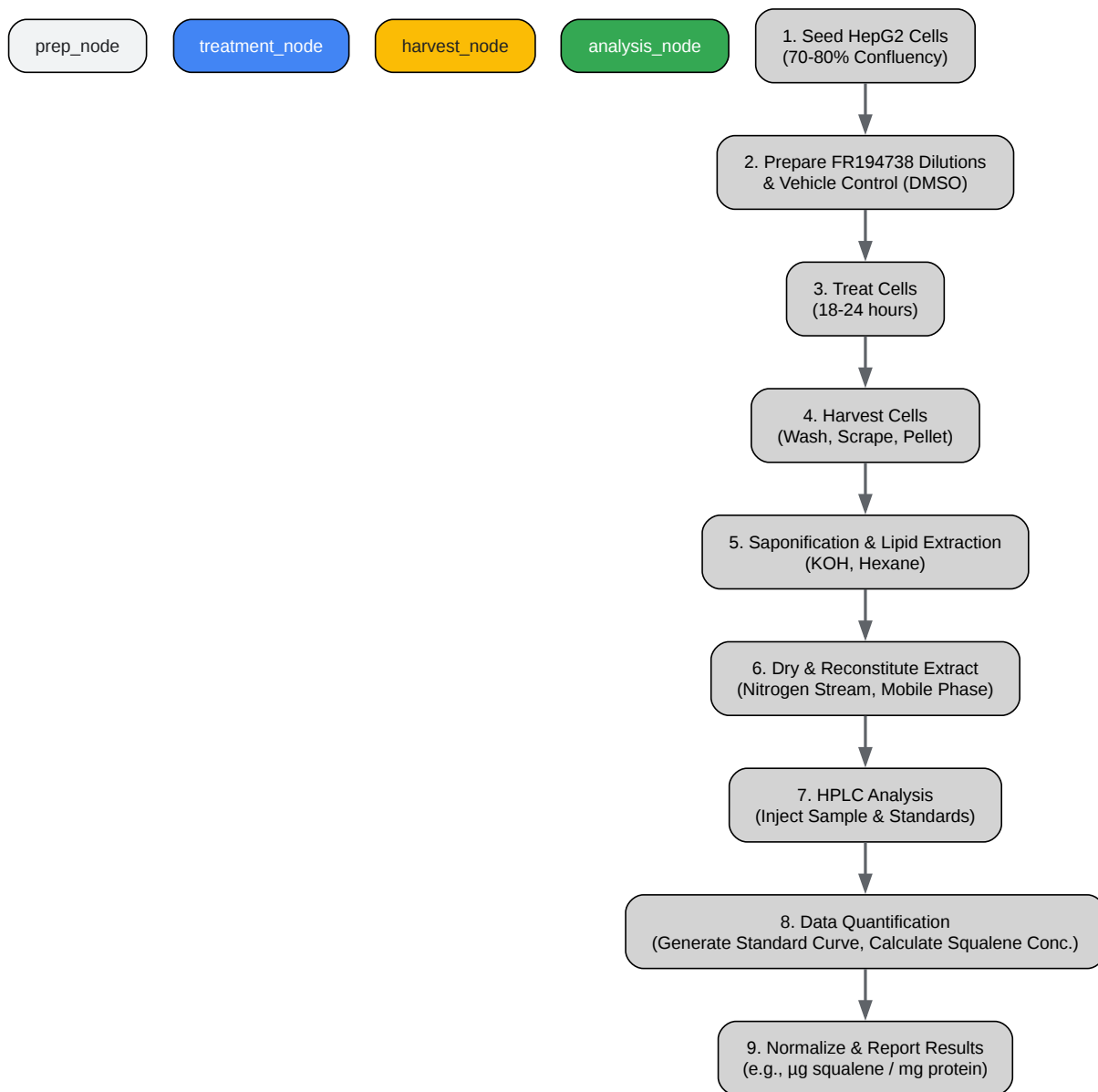
Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the treatment of cell cultures with FR194738, a potent squalene epoxidase inhibitor, and the subsequent quantification of intracellular squalene accumulation. FR194738 specifically targets squalene epoxidase (also known as squalene monooxygenase), a key enzyme in the cholesterol biosynthesis pathway.^[1]^[2]^[3] Inhibition of this enzyme prevents the conversion of squalene to 2,3-oxidosqualene, leading to a measurable buildup of squalene within the cell.^[1]^[4] The following sections detail the mechanism of action, relevant quantitative data, and step-by-step protocols for experimental execution and analysis.

Mechanism of Action of FR194738

FR194738 is a specific inhibitor of squalene epoxidase, the second rate-limiting enzyme in the cholesterol biosynthesis pathway.^[3] This pathway converts acetyl-CoA into cholesterol through a series of enzymatic steps. Squalene epoxidase catalyzes the oxidation of squalene to form 2,3-oxidosqualene, the first sterol intermediate and a precursor to lanosterol.^[5]^[6] By inhibiting this crucial step, FR194738 effectively halts the downstream synthesis of cholesterol and causes the substrate, squalene, to accumulate within the cell. This mechanism is distinct from that of statins, which inhibit the upstream enzyme HMG-CoA reductase.^[1]





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